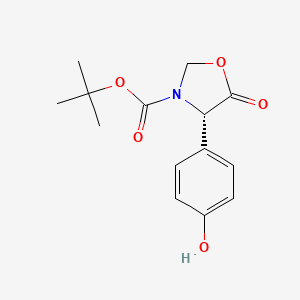
1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea
Descripción general
Descripción
1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to inhibit the activity of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the generation of beta-amyloid peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.
Aplicaciones Científicas De Investigación
Organocatalysis
1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea and its derivatives have significant applications in organocatalysis. They are used as hydrogen-bonding organocatalysts in a wide variety of reactions, including Michael reactions, enantio- and diastereoselective reactions, and asymmetric biocatalytic reductions. These compounds facilitate reactions by activating substrates and stabilizing developing charges in transition states, thereby enhancing reaction efficiency and selectivity (Nickisch, Gabrielsen, & Meier, 2020), (Okino et al., 2005), (Lippert et al., 2012).
Chiral Solvating Agents
These compounds are also effective as chiral solvating agents (CSAs) for the enantiodiscrimination of amino acid derivatives using nuclear magnetic resonance (NMR) spectroscopy. They provide an efficient method for differentiating NMR signals of enantiomeric substrates, which is crucial in the study of chirality in organic compounds (Recchimurzo et al., 2020), (Recchimurzo et al., 2021).
Synthesis of Chiral Intermediates
These thiourea derivatives play a key role in the synthesis of chiral intermediates, important in pharmaceutical applications. For example, they are used in the synthesis of key intermediates for drugs like aprepitant, showcasing their relevance in the development of pharmaceuticals (Yu, Li, Lu, & Zheng, 2018).
Crystal Engineering
In the field of crystal engineering, these thiourea compounds are used for their robust hydrogen-bonding properties. They have been applied in the design of novel materials due to their ability to form consistent and predictable molecular structures, which is essential in crystallography and material science (Paisner, Zakharov, & Doxsee, 2010).
Organocatalysis in Polymer Chemistry
Furthermore, these compounds find applications in polymer chemistry, specifically in the hydrogen-bonding organocatalysis for the living ring-opening polymerization of α-amino acid N-carboxyanhydrides. This method allows for the synthesis of well-defined linear and multi-armed polypeptides, crucial in the development of advanced polymeric materials (Zhao, Gnanou, & Hadjichristidis, 2015).
Propiedades
IUPAC Name |
1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F6N3S/c24-22(25,26)16-11-17(23(27,28)29)13-18(12-16)31-21(33)32-20(15-9-5-2-6-10-15)19(30)14-7-3-1-4-8-14/h1-13,19-20H,30H2,(H2,31,32,33)/t19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOXSNQTLZTQFG-WOJBJXKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B3080545.png)






![2,6-Diazaspiro[3.3]heptane dihydrochloride dihydrate](/img/structure/B3080583.png)


